6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
6-Methoxy-1,2,3,4-tetrahydroquinoline is used as chemical reagents, organic intermediates, fine chemicals, and for pharmaceutical research and development . It is also known by other names such as thallin, thalline, 6-methoxytetrahydroquinoline, and 1,2,3,4-tetrahydro-6-methoxyquinoline .
Synthesis Analysis
The synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoline involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular formula of 6-Methoxy-1,2,3,4-tetrahydroquinoline is C10H13NO . The InChI Key is FRXSZNDVFUDTIR-UHFFFAOYSA-N . The SMILES string is COC1=CC2=C (C=C1)NCCC2 .Chemical Reactions Analysis
6-Methoxy-1,2,3,4-tetrahydroquinoline is used as a chemical reagent and an organic intermediate . It is also used in pharmaceutical research and development .Physical and Chemical Properties Analysis
6-Methoxy-1,2,3,4-tetrahydroquinoline is a dark brown solid . It has a molecular weight of 163.22 g/mol . The melting point is between 34°C to 37°C .Scientific Research Applications
Synthesis and Catalytic Applications
6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline has been utilized in various synthetic processes. González-Bello et al. (1997) described its use in the synthesis of tetrahydroquinolines and hexahydrobenzoindolizines, highlighting its role in generating antibodies capable of catalyzing cationic cyclization reactions (González-Bello, C., Abell, C., & Leeper, F., 1997).
Inhibiting Tubulin Polymerization
Wang et al. (2014) found that modifications to the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety led to the production of compounds with significant in vitro cytotoxic activity, particularly against tubulin assembly, indicating its potential in cancer research (Wang, X.-F. et al., 2014).
Antifungal Properties
Bohórquez et al. (2015) synthesized derivatives of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline, demonstrating antifungal activity against dermatophytes. This suggests a potential application in developing antifungal agents (Bohórquez, A. R., Kouznetsov, V., & Zacchino, S., 2015).
Antibacterial Agents
Rauckman et al. (1989) explored the use of 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives in antibacterial agents, particularly those targeting bacterial dihydrofolate reductase (Rauckman, B., Tidwell, M. Y., Johnson, J. V., & Roth, B., 1989).
Antioxidant Activity
Nishiyama et al. (2002) investigated the antioxidant activities of 6-methoxy-1,2,3,4-tetrahydroquinolines, finding that they were effective antioxidants in certain systems, which could be relevant for developing antioxidant therapies (Nishiyama, T., Suzuki, T., Hashiguchi, Y., Shiotsu, S., & Fujioka, M., 2002).
Safety and Hazards
Future Directions
While the future directions for 6-Methoxy-1,2,3,4-tetrahydroquinoline are not explicitly mentioned in the search results, it is known that it is used as a chemical reagent, an organic intermediate, and for pharmaceutical research and development . This suggests that it may continue to be used in these areas and potentially in the development of new pharmaceuticals.
Properties
IUPAC Name |
6-methoxy-1-methyl-3,4-dihydro-2H-quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-7-3-4-9-8-10(13-2)5-6-11(9)12/h5-6,8H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCIIGUSMFBKAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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